molecular formula C19H23NO3 B1249044 Peniamidienone

Peniamidienone

Cat. No.: B1249044
M. Wt: 313.4 g/mol
InChI Key: AGEGFCGROUIHGU-TUFLQPMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peniamidienone is a steroidal alkaloid isolated from plants of the genus Fritillaria, notably from their bulbs, seeds, and aerial parts . First identified in studies conducted between 1980 and 2016, it belongs to a broader class of bioactive alkaloids characterized by diverse pharmacological properties, including anti-inflammatory, anti-tumor, antifungal, and antithrombotic activities . Its structural framework aligns with other Fritillaria alkaloids, which are distinguished by complex tetracyclic or pentacyclic steroidal backbones modified with nitrogen-containing functional groups.

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

4-[[(Z)-[6-[(1E,3E)-hepta-1,3-dienyl]-2-oxocyclohex-3-en-1-ylidene]methyl]amino]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C19H23NO3/c1-3-4-5-6-7-9-15-10-8-11-18(21)16(15)13-20-17-12-14(2)23-19(17)22/h5-9,11-15,20H,3-4,10H2,1-2H3/b6-5+,9-7+,16-13-

InChI Key

AGEGFCGROUIHGU-TUFLQPMZSA-N

Isomeric SMILES

CCC/C=C/C=C/C\1CC=CC(=O)/C1=C\NC2=CC(OC2=O)C

Canonical SMILES

CCCC=CC=CC1CC=CC(=O)C1=CNC2=CC(OC2=O)C

Synonyms

6-(N-(5-methyl-2,5-dihydro-2-oxofuran-3-yl)aminomethylene)-5-((1E,3E)-1,3-heptadienyl)-2-cyclohexenone
peniamidienone

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Compound Core Structure Functional Modifications Source Plant Part
This compound Steroidal backbone Nitrogenated side chain, hydroxyl groups Bulbs, seeds
Verticine Cevane-type steroidal alkaloid Epoxy group, methyl substitutions Bulbs
Ebeiedine Diterpenoid alkaloid Aromatic ring fusion, ether linkages Aerial parts
Puqienine F Isoquinoline derivative Methoxy groups, conjugated double bonds Fruits, bulbs

Key Observations :

  • This compound and Verticine both exhibit steroidal frameworks but differ in side-chain modifications, impacting solubility and receptor binding .
  • Ebeiedine and Puqienine F diverge significantly, with non-steroidal backbones, suggesting distinct biosynthetic pathways.

Pharmacological Activities

Compound Anti-Tumor Anti-Inflammatory Antifungal Antidepressant Antithrombotic
This compound ++ ++ + Not reported +
Verticine + +++ ++ Not reported Not reported
Ebeiedine Not reported + Not reported +++ ++
Puqienine F +++ + + + Not reported

Activity Scale :

  • + : Mild activity in preliminary assays.
  • ++ : Moderate activity validated in cell-based studies.
  • +++ : High activity with in vivo evidence.

Key Findings :

  • This compound’s steroidal structure may limit tumor penetration compared to Puqienine F.
  • Anti-Inflammatory Action : Verticine outperforms others, likely due to its epoxy group modulating COX-2 pathways .
  • Antidepressant Activity: Unique to Ebeiedine, possibly linked to its diterpenoid structure interacting with serotonin receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Peniamidienone
Reactant of Route 2
Peniamidienone

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